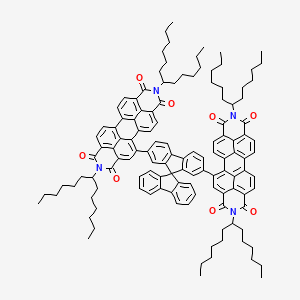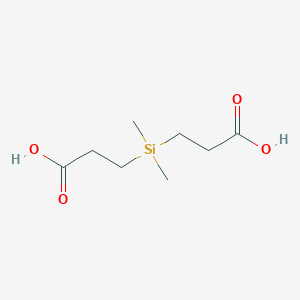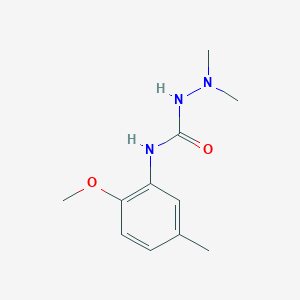
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.277 g/mol . This compound is part of the semicarbazide family, which is known for its diverse applications in various fields such as agrochemistry, drug discovery, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide can be synthesized through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the semicarbazide .
Industrial Production Methods
the one-pot synthesis approach mentioned above can be scaled up for industrial production, ensuring good yield and purity .
化学反応の分析
Types of Reactions
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
科学的研究の応用
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
類似化合物との比較
Similar Compounds
- 1,1-Dimethyl-4-(2-ethyl-6-methylphenyl)semicarbazide
- 1,1-Dimethyl-4-(2-ethylphenyl)semicarbazide
- 4-(2-Methoxy-5-methylphenyl)-1-(2-phenylacetyl)semicarbazide
- 1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide
Uniqueness
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
6667-07-8 |
|---|---|
分子式 |
C11H17N3O2 |
分子量 |
223.27 g/mol |
IUPAC名 |
1-(dimethylamino)-3-(2-methoxy-5-methylphenyl)urea |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-6-10(16-4)9(7-8)12-11(15)13-14(2)3/h5-7H,1-4H3,(H2,12,13,15) |
InChIキー |
QBLVWTLTXVFTHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


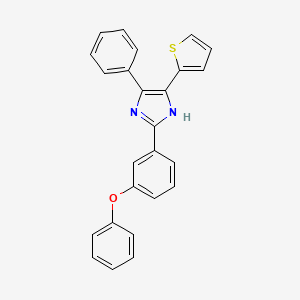
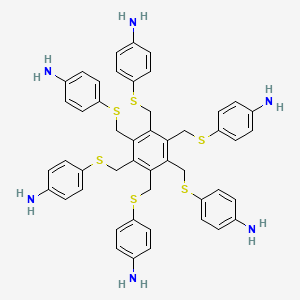

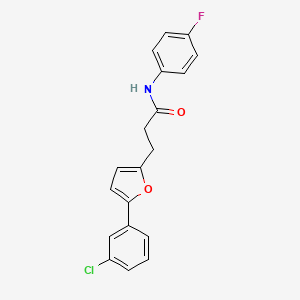
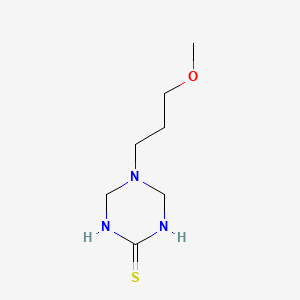
![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)



![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
